molecular formula C20H14F2N2O5 B12417535 N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

Cat. No.: B12417535
M. Wt: 400.3 g/mol
InChI Key: HDEUYXJUPWSVEW-UHFFFAOYSA-N
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Description

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a difluorobenzoyl group, an amino group, and a trihydroxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-difluorobenzoyl chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of N-[4-aminophenyl]-2,4-difluorobenzamide: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine to form the amide bond.

    Introduction of the trihydroxybenzamide moiety: The final step involves the reaction of the intermediate N-[4-aminophenyl]-2,4-difluorobenzamide with 3,4,5-trihydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones under oxidative conditions.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,5-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
  • N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
  • N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4-dihydroxybenzamide

Uniqueness

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is unique due to the presence of both difluorobenzoyl and trihydroxybenzamide moieties, which confer distinct chemical and biological properties. The difluorobenzoyl group enhances its stability and reactivity, while the trihydroxybenzamide moiety contributes to its potential biological activities.

Properties

Molecular Formula

C20H14F2N2O5

Molecular Weight

400.3 g/mol

IUPAC Name

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C20H14F2N2O5/c21-11-1-6-14(15(22)9-11)20(29)24-13-4-2-12(3-5-13)23-19(28)10-7-16(25)18(27)17(26)8-10/h1-9,25-27H,(H,23,28)(H,24,29)

InChI Key

HDEUYXJUPWSVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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